5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide

Catalog No.
S548109
CAS No.
518058-84-9
M.F
C16H13FN2O2
M. Wt
284.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxami...

CAS Number

518058-84-9

Product Name

5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX1004; KX 1004; KX1-004.

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

Description

The exact mass of the compound 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide is 284.09611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Availability and Research Areas

    Some commercial suppliers offer 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide, indicating its potential use in scientific research [, , ]. However, no published studies directly investigating its biological activity or mechanisms of action have been found.

  • Structural Features and Potential Applications

    The molecule possesses an indole core structure, a common scaffold in many biologically active molecules. Additionally, the presence of functional groups like fluorine and a hydroxybenzyl moiety suggests potential for interactions with biological targets. However, further research is needed to confirm these possibilities [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

284.09611

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Fetoni AR, Bielefeld EC, Paludetti G, Nicotera T, Henderson D. A putative role of p53 pathway against impulse noise induced damage as demonstrated by protection with pifithrin-alpha and a Src inhibitor. Neurosci Res. 2014 Apr-May;81-82:30-7. doi: 10.1016/j.neures.2014.01.006. Epub 2014 Jan 25. PubMed PMID: 24472721.
2: Bielefeld EC, Tanaka C, Chen GD, Coling D, Li M, Henderson D, Fetoni AR. An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. Anticancer Drugs. 2013 Jan;24(1):43-51. doi: 10.1097/CAD.0b013e32835739fd. PubMed PMID: 22828384.
3: Bielefeld EC, Hangauer D, Henderson D. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. doi: 10.1016/j.neures.2011.07.1836. Epub 2011 Aug 5. PubMed PMID: 21840347; PubMed Central PMCID: PMC3210387.
4: Bielefeld EC, Wantuck R, Henderson D. Postexposure treatment with a Src-PTK inhibitor in combination with N-l-acetyl cysteine to reduce noise-induced hearing loss. Noise Health. 2011 Jul-Aug;13(53):292-8. doi: 10.4103/1463-1741.82962. PubMed PMID: 21768733.
5: Bielefeld EC, Hynes S, Pryznosch D, Liu J, Coleman JK, Henderson D. A comparison of the protective effects of systemic administration of a pro-glutathione drug and a Src-PTK inhibitor against noise-induced hearing loss. Noise Health. 2005 Oct-Dec;7(29):24-30. PubMed PMID: 17478966.
6: Harris KC, Hu B, Hangauer D, Henderson D. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hear Res. 2005 Oct;208(1-2):14-25. Epub 2005 Jun 13. PubMed PMID: 15950415.

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